Active Compound Class: Structural Inclusion in a Proven P2X3 Antagonist Series
The compound falls within the generic Markush structure (Formula I) of patent US 10174016, which claims a series of 1,3-thiazol-2-yl substituted benzamides exhibiting high P2X3 receptor inhibition [1]. While specific IC50 values for cas_2034608-21-2 are not disclosed in public repositories, the patent describes potent representatives of this class, such as Example 81, with reported biochemical activity in low nanomolar ranges (IC50 values down to 9 nM in P2X3 cell-based assays for structurally related analogs) [2]. This provides a class-level inference of its potential potency but does not constitute direct head-to-head data for this precise compound.
| Evidence Dimension | P2X3 receptor antagonistic activity |
|---|---|
| Target Compound Data | No public quantitative data available for cas_2034608-21-2 |
| Comparator Or Baseline | Filapixant (BAY 1817080), a structurally related thiazol-2-yl benzamide: IC50 = 8 nM (hP2X3, calcium assay) ; Example 81 from US10174016: IC50 = 9 nM (hP2X3, cell-based assay) |
| Quantified Difference | Not calculable due to lack of target compound data |
| Conditions | The class is defined by patent claims evaluated in human P2X3 recombinant cell assays. Comparator data are from published sources for the chemical series. |
Why This Matters
This establishes the compound's membership in a biologically validated chemical series, providing a scientific rationale for its selection in P2X3 antagonist screening programs where novel intellectual property or unexplored structure-activity relationships (SAR) are desired.
- [1] US Patent 10174016. 1,3-thiazol-2-yl substituted benzamides. Filed December 7, 2015, and issued January 8, 2019. View Source
- [2] BindingDB Entry BDBM265735. Affinity Data for US9718790, I-1984. IC50 = 9 nM for human P2X3 receptor. Accessed via bindingdb.org. View Source
